(S)-6-((叔丁氧羰基)氨基)-2-(4-甲苯磺酰胺)己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

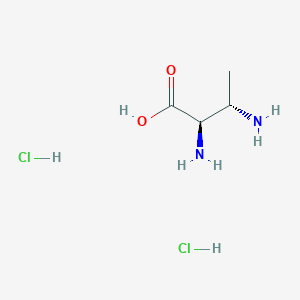

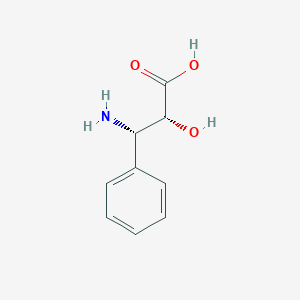

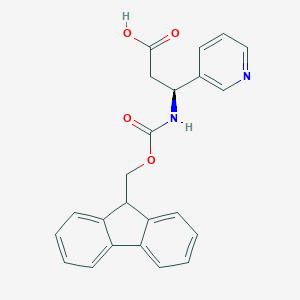

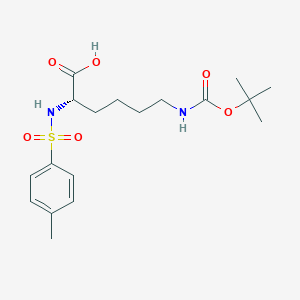

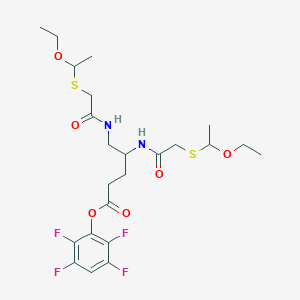

The compound contains several functional groups including a tert-butoxycarbonyl (Boc) group, an amino group, a sulfonamide group, and a carboxylic acid group. The presence of these groups suggests that the compound could be involved in a variety of chemical reactions.

Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, compounds with similar functional groups are often synthesized through methods such as amide coupling reactions, sulfonamide formation, and protection/deprotection strategies for the amino group.Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the chiral center at the 6th carbon atom (indicated by the “(S)” in the name). The exact structure would depend on the spatial arrangement of the different groups around this chiral center.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including reactions at the carboxylic acid group, reactions involving the amino group (especially if it is deprotected), and reactions at the sulfonamide group.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in it. For example, the presence of the polar carboxylic acid, sulfonamide, and amino groups could impact the compound’s solubility in different solvents.科学研究应用

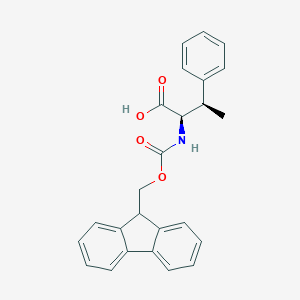

非蛋白氨基酸的合成:该化合物已用于合成 (S)-(+)-2-氨基-6-(氨基氧)己酸 (AAHA),一种非蛋白氨基酸。该合成以良好的总体收率实现,说明了该化合物在创建复杂有机分子中的效用 (Adamczyk & Reddy, 2001)。

受保护的 β-氨基酸合成:它还已应用于受保护的 β-氨基酸(如 (3R)-(E)-3-(N-叔丁氧羰基)氨基己-4-烯酸和甲基 (2S,3S)-3-(N-叔丁氧羰基)-氨基-2-羟基己-4-烯酸)的制备中。这些合成涉及高度立体选择性过程,展示了该化合物在立体定向有机合成中的重要性 (Davies, Fenwick, & Ichihara, 1997)。

由半胱氨酸形成亚砜:该化合物在从 l-半胱氨酸生成瞬态亚磺酸中起作用,该亚磺酸用于形成具有生物活性的亚砜。这个过程说明了它在合成具有潜在生物活性的复杂有机分子中的作用 (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005)。

肽衍生物的产生:该化合物还用于 N-叔丁氧羰基肽衍生物的合成,作为创建复杂肽结构的关键组成部分 (Ehrlich-Rogozinski, 1974)。

在聚合物合成中的应用:它在聚合物科学中具有应用,特别是在手性氨基酸基乙炔的共聚中,展示了其在聚合物和材料化学中的多功能性 (Gao, Sanda, & Masuda, 2003)。

安全和危害

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.

未来方向

Future research on this compound could involve studying its chemical reactivity, exploring its potential uses (for example, in drug development), and investigating its safety profile.

Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a more detailed and specific analysis, more information or experimental data would be needed.

属性

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)20-15(16(21)22)7-5-6-12-19-17(23)26-18(2,3)4/h8-11,15,20H,5-7,12H2,1-4H3,(H,19,23)(H,21,22)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXKBGKAUIMAKK-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388456 |

Source

|

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-((tert-Butoxycarbonyl)amino)-2-(4-methylphenylsulfonamido)hexanoic acid | |

CAS RN |

16948-09-7 |

Source

|

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)